molecular formula C22H29N3O2S B2994460 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide CAS No. 946201-52-1

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2994460
CAS No.: 946201-52-1
M. Wt: 399.55
InChI Key: QIQHGLHZKOPEAD-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide typically involves multiple steps, starting from readily available precursors. One possible synthetic route is as follows:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable linear precursor, such as 1,6-diaminohexane, under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Oxalamide Moiety: The oxalamide moiety can be formed by reacting an oxalyl chloride derivative with an amine precursor, such as phenethylamine, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide moiety can be reduced to form amines using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran, and ethanol.

    Substitution: Alkyl halides, acyl chlorides, sodium hydride, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated azepane derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: This compound can be used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is not well understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The azepane ring may interact with neurotransmitter receptors, while the thiophene ring could participate in π-π stacking interactions with aromatic residues in proteins. The oxalamide moiety may form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N1-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-N2-phenethyloxalamide: Similar structure but with a furan ring instead of a thiophene ring.

    N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-benzyl oxalamide: Similar structure but with a benzyl group instead of a phenethyl group.

Uniqueness

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is unique due to the presence of the azepane ring, which imparts specific conformational and electronic properties. The combination of the thiophene ring and the oxalamide moiety further enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c26-21(23-12-10-18-8-4-3-5-9-18)22(27)24-16-20(19-11-15-28-17-19)25-13-6-1-2-7-14-25/h3-5,8-9,11,15,17,20H,1-2,6-7,10,12-14,16H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQHGLHZKOPEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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